molecular formula C32H34NO9P B12110215 b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate

b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate

Cat. No.: B12110215
M. Wt: 607.6 g/mol
InChI Key: ZSFLCDHJAUISKK-UHFFFAOYSA-N
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Description

b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate: is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of a galactopyranosylamine moiety linked to a triphenylphosphoranylidene group, with acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate typically involves multiple steps:

    Formation of the Galactopyranosylamine Core: This step involves the reaction of galactose with an amine to form the galactopyranosylamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions.

    Introduction of the Triphenylphosphoranylidene Group: The galactopyranosylamine is then reacted with triphenylphosphine and a suitable halide to introduce the triphenylphosphoranylidene group. This step often requires the use of an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.

    Acetylation: Finally, the compound undergoes acetylation at the 2, 3, 4, and 6 positions. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the triphenylphosphoranylidene group, converting it to a phosphine oxide.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups under basic conditions.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding glycosylation processes and the role of glycosylamines in biological systems.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of enzyme inhibitors and glycosylation-related disorders.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The triphenylphosphoranylidene group may also play a role in stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • b-D-Glucopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate
  • b-D-Mannopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate

Uniqueness

Compared to similar compounds, b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate is unique due to the specific arrangement of its functional groups, which can lead to different reactivity and interaction profiles. Its galactopyranosylamine core provides distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H34NO9P

Molecular Weight

607.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[(triphenyl-λ5-phosphanylidene)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C32H34NO9P/c1-21(34)38-20-28-29(39-22(2)35)30(40-23(3)36)31(41-24(4)37)32(42-28)33-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3

InChI Key

ZSFLCDHJAUISKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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